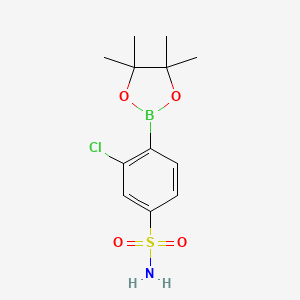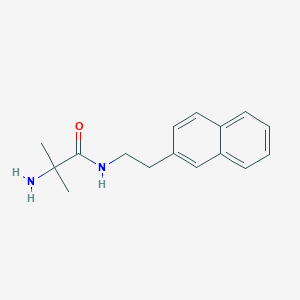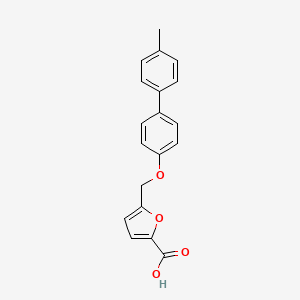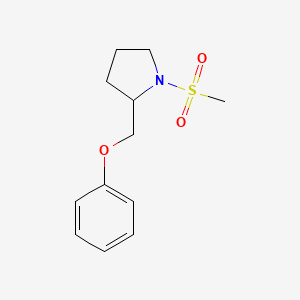
3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide, also known as TMBs, is a chemical compound that has been widely used in scientific research for its unique properties. TMBs have been synthesized through various methods and have been found to have several applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide selectively inhibit carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. The binding of this compound to the zinc ion prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition of carbonic anhydrase enzymes has been found to have various physiological effects, including the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
This compound have been found to have various biochemical and physiological effects. This compound have been shown to selectively inhibit carbonic anhydrase enzymes, which are involved in various physiological processes. This compound have been found to reduce intraocular pressure in glaucoma patients, inhibit the growth of cancer cells, and reduce bone resorption in osteoporosis patients. This compound have also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide have several advantages and limitations for lab experiments. This compound are highly selective inhibitors of carbonic anhydrase enzymes, which makes them useful tools for studying the role of these enzymes in various diseases. This compound are also relatively easy to synthesize and have been produced in high yields. However, this compound have limited solubility in water, which can make them difficult to work with in some experiments. This compound also have a short half-life, which can limit their effectiveness in vivo.
Direcciones Futuras
There are several future directions for the use of 3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide in scientific research. This compound have shown promise as potential drugs for the treatment of glaucoma, cancer, and osteoporosis. Further research is needed to optimize the properties of this compound for these applications. This compound could also be used as tools to study the role of carbonic anhydrase enzymes in other diseases, such as Alzheimer's disease and epilepsy. Finally, this compound could be used to develop new imaging agents for the detection of carbonic anhydrase enzymes in vivo.
Métodos De Síntesis
3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can be synthesized using various methods, including Suzuki coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The most common method used for the synthesis of this compound is Suzuki coupling. Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction produces this compound as a white solid in high yield.
Aplicaciones Científicas De Investigación
3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide have been widely used in scientific research for their unique properties. This compound are known to selectively inhibit carbonic anhydrase enzymes, which are involved in various physiological processes. This compound have been used as a tool to study the role of carbonic anhydrase enzymes in various diseases, including cancer, glaucoma, and osteoporosis. This compound have also been used to develop new drugs that selectively target carbonic anhydrase enzymes.
Propiedades
IUPAC Name |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4S/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(7-10(9)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBFIPCGTVAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)


![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)
![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B7596081.png)
